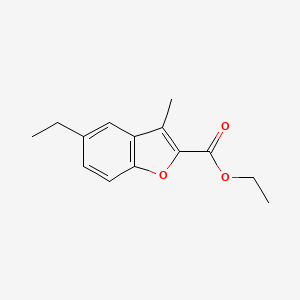![molecular formula C16H20F3NO4S B2971213 9-((4-(Trifluoromethyl)benzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1396862-40-0](/img/structure/B2971213.png)
9-((4-(Trifluoromethyl)benzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups. The “4-(Trifluoromethyl)benzyl” part refers to a benzyl group (a phenyl ring attached to a CH2 group) that has a trifluoromethyl (-CF3) substituent . The “sulfonyl” indicates the presence of a sulfonyl group (-SO2-), which is a common functional group in organic chemistry . The “1,5-dioxa-9-azaspiro[5.5]undecane” part suggests a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the trifluoromethyl group could potentially undergo various organofluorine reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the trifluoromethyl group is known to be lipophilic and could influence the compound’s solubility . The sulfonyl group might contribute to acidity .科学的研究の応用
Synthesis of Chiral Compounds
Chiral spiro compounds, such as "1,7-Dioxaspiro[5.5]undecane," have been synthesized from carbohydrates in pyranose or furanose forms, demonstrating the utility of spirocyclic structures in creating complex chiral molecules. These molecules are valuable in pharmaceutical synthesis and materials science for their unique physical and chemical properties (Martín, Salazar, & Suárez, 1996).
Enantioselective Synthesis
The enantioselective synthesis of spirocyclic compounds, such as "1,7-dioxaspiro[5.5]undecane," highlights the importance of these structures in developing chiral molecules with potential applications in drug synthesis and chemical biology. These methods allow for the precise creation of molecules with specific stereochemistry, critical for biological activity and material properties (Iwata et al., 1988).
Structural and Functional Studies
The study of spiro compounds also includes the investigation of their crystal structures and thermodynamic properties, contributing to the understanding of their stability, reactivity, and potential applications in designing new materials and active pharmaceutical ingredients (Zeng, Wang, & Zhang, 2021).
Novel Synthetic Methods
Research into novel synthetic methods for constructing spirocyclic compounds, such as the oxidative spirocyclization of alkynes, showcases the development of efficient, metal-free synthetic routes. These methods are crucial for the sustainable synthesis of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science (Wen et al., 2015).
Exploration of Biological Activity
Although not directly related to "9-((4-(Trifluoromethyl)benzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane," studies on related spirocyclic compounds have explored their potential as antibacterial agents, antiviral agents, and agonists for various receptors, highlighting the broad spectrum of biological activities exhibited by spirocyclic compounds. This research underlines the potential pharmaceutical applications of these structures in drug discovery and development (Lukin et al., 2022).
作用機序
The compound also contains a benzylsulfonyl group, which is a common motif in sulfa drugs, a class of antimicrobials . Sulfonyl groups can form hydrogen bonds with biological targets, influencing the compound’s mode of action .
The spirocyclic structure (1,5-dioxa-9-azaspiro[5.5]undecane) is a less common feature in medicinal chemistry, but spirocyclic compounds have been studied for their potential as drug candidates .
特性
IUPAC Name |
9-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4S/c17-16(18,19)14-4-2-13(3-5-14)12-25(21,22)20-8-6-15(7-9-20)23-10-1-11-24-15/h2-5H,1,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTGUNZGYHSSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-N-[3-(methylsulfanyl)phenyl]-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2971133.png)
![Ethyl 4-[5-(pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate](/img/structure/B2971134.png)
![6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2971135.png)


![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2971143.png)


![2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B2971146.png)


![(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2971150.png)

![[2-(2-Bromo-4-nitroanilino)-2-oxo-1-phenylethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2971152.png)